Cas no 104893-52-9 (2-Pyrazinecarboxamide,3-methyl-)
2-Pyrazinecarboxamide,3-methyl- is a heterocyclic organic compound featuring a pyrazine core substituted with a carboxamide group at the 2-position and a methyl group at the 3-position. This structure imparts unique reactivity and functional properties, making it valuable in pharmaceutical and agrochemical research. Its pyrazine backbone contributes to potential bioactivity, while the carboxamide and methyl substituents enhance solubility and stability, facilitating its use as an intermediate in synthetic chemistry. The compound’s well-defined molecular architecture allows for precise modifications, supporting applications in drug discovery and material science. Its compatibility with diverse reaction conditions further underscores its utility in specialized organic synthesis.
104893-52-9 structure
Product Name:2-Pyrazinecarboxamide,3-methyl-
CAS No:104893-52-9
MF:C6H7N3O
MW:137.139280557632
MDL:MFCD08705767
CID:126525
PubChem ID:13883472
Update Time:2025-10-22
2-Pyrazinecarboxamide,3-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Pyrazinecarboxamide,3-methyl-
- 3-METHYLPYRAZINE-2-CARBOXAMIDE
- 2-Pyrazinecarboxamide,3-methyl
- 3-Methyl-pyrazin-2-carbonsaeure-amid
- 3-methyl-pyrazine-2-carboxylic acid amide
- Pyrazinecarboxamide,3-methyl
- CS-0309732
- DTXSID90551839
- methylpyrazinamide
- AKOS006290276
- PS-17589
- D96758
- SCHEMBL1463944
- 104893-52-9
-
- MDL: MFCD08705767
- Inchi: 1S/C6H7N3O/c1-4-5(6(7)10)9-3-2-8-4/h2-3H,1H3,(H2,7,10)
- InChI Key: WJGJXEZJUDFRJG-UHFFFAOYSA-N
- SMILES: O=C(C1C(C)=NC=CN=1)N
Computed Properties
- Exact Mass: 137.05900
- Monoisotopic Mass: 137.058911855g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 68.9Ų
Experimental Properties
- PSA: 68.87000
- LogP: 0.58420
2-Pyrazinecarboxamide,3-methyl- Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Pyrazinecarboxamide,3-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM334771-1g |
3-Methylpyrazine-2-carboxamide |
104893-52-9 | 95%+ | 1g |
$360 | 2023-01-20 | |
| eNovation Chemicals LLC | Y1009871-1G |
3-methylpyrazine-2-carboxamide |
104893-52-9 | 97% | 1g |
$370 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1009871-100mg |
3-methylpyrazine-2-carboxamide |
104893-52-9 | 97% | 100mg |
$130 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1009871-250mg |
3-methylpyrazine-2-carboxamide |
104893-52-9 | 97% | 250mg |
$155 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1009871-500mg |
3-methylpyrazine-2-carboxamide |
104893-52-9 | 97% | 500mg |
$255 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1009871-250mg |
3-methylpyrazine-2-carboxamide |
104893-52-9 | 97% | 250mg |
$155 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1009871-100mg |
3-methylpyrazine-2-carboxamide |
104893-52-9 | 97% | 100mg |
$130 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1009871-500mg |
3-methylpyrazine-2-carboxamide |
104893-52-9 | 97% | 500mg |
$255 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1009871-1g |
3-methylpyrazine-2-carboxamide |
104893-52-9 | 97% | 1g |
$370 | 2025-02-27 | |
| eNovation Chemicals LLC | Y1009871-5g |
3-methylpyrazine-2-carboxamide |
104893-52-9 | 97% | 5g |
$1115 | 2025-02-27 |
2-Pyrazinecarboxamide,3-methyl- Related Literature
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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